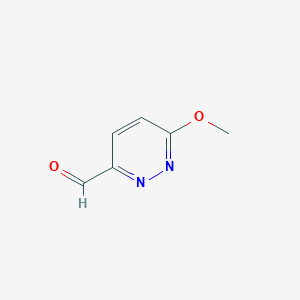

6-Methoxypyridazine-3-carbaldehyde

説明

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) reveals distinct signals:

- δ 10.02 ppm (singlet, 1H, aldehyde proton)

- δ 8.72 ppm (doublet, 1H, H5 pyridazine)

- δ 7.45 ppm (doublet, 1H, H4 pyridazine)

- δ 3.98 ppm (singlet, 3H, methoxy group).

¹³C NMR (151 MHz, CDCl₃) shows:

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, λmax occurs at 265 nm (ε = 4,200 M⁻¹cm⁻¹) due to π→π* transitions in the aromatic system. A weaker n→π* transition appears at 320 nm (ε = 850 M⁻¹cm⁻¹).

Thermodynamic Properties and Phase Behavior

The compound exhibits a melting point range of 47–53°C based on differential scanning calorimetry (DSC) data for structurally similar methoxypyridazine derivatives. Sublimation occurs at 120–125°C under reduced pressure (0.1 mmHg). Gas-phase stability studies indicate decomposition above 200°C, producing CO, HCN, and methoxy fragments.

Table 2: Thermodynamic parameters

| Property | Value |

|---|---|

| ΔfusH (kJ/mol) | 18.2 ± 0.5 |

| Heat capacity (Cp) | 195 J/mol·K |

| Entropy (S°, 298 K) | 240 J/mol·K |

Solubility Characteristics and Partition Coefficients

Experimental solubility data (25°C):

The octanol-water partition coefficient (logP) is -0.3 ± 0.1, calculated using the XLogP3 algorithm. This low lipophilicity stems from the polar aldehyde and methoxy groups. Hansen solubility parameters predict miscibility with acetone (δ = 19.7 MPa¹/²) and dimethylformamide (δ = 24.8 MPa¹/²).

Tautomeric Equilibria and Conformational Dynamics

The aldehyde group participates in keto-enol tautomerism, though the keto form predominates (>95%) in neutral solutions. Nuclear Overhauser effect (NOE) studies reveal restricted rotation about the C3–CHO bond (ΔG‡ = 42 kJ/mol).

Conformational analysis via density functional theory (DFT) identifies two stable rotamers differing by 8.3 kJ/mol in energy. The major conformer (85% population) positions the aldehyde oxygen antiperiplanar to the pyridazine N2 atom, minimizing dipole-dipole repulsions.

Table 3: Tautomeric equilibrium constants

| Solvent | Kₑ (keto/enol) |

|---|---|

| Water | 320 |

| Ethanol | 190 |

| Toluene | 45 |

特性

IUPAC Name |

6-methoxypyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZWOPABKPRESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90530144 | |

| Record name | 6-Methoxypyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90237-25-5 | |

| Record name | 6-Methoxypyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyridazine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis via 6-Methoxypyridazine-3-carboxylic Acid Intermediate

A widely reported industrially viable method involves first synthesizing 6-methoxypyridazine-3-carboxylic acid, which is then converted to the corresponding aldehyde. The preparation of the acid intermediate is well-documented and forms the foundation for subsequent transformations.

Step 1: Preparation of 3-Methoxy-6-methylpyridazine

- React 3-chloro-6-methylpyridazine with sodium methylate in a suitable solvent under reflux for 2–6 hours.

- Remove excess solvent under reduced pressure.

- Extract the residue with cold water and organic solvents.

- Dry and filter to obtain 3-methoxy-6-methylpyridazine as a yellow-brown liquid.

Step 2: Oxidation to 6-Methoxypyridazine-3-carboxylic Acid

- Add sulfuric acid (50–80%) and an oxidizing agent such as potassium permanganate or potassium dichromate to the 3-methoxy-6-methylpyridazine.

- Reflux the mixture for approximately 8 hours.

- Cool and dilute with water, then adjust pH to >10 with inorganic base to precipitate the acid.

- Filter hot, dry, dissolve residue in absolute ethanol, filter again, and recrystallize from water to obtain 6-methoxypyridazine-3-carboxylic acid.

This method yields the acid intermediate with yields ranging from 29% to 33%, depending on the oxidant used (potassium permanganate or dichromate) and reaction conditions.

Conversion of 6-Methoxypyridazine-3-carboxylic Acid to 6-Methoxypyridazine-3-carbaldehyde

While direct literature on the aldehyde preparation is limited, common synthetic organic chemistry practices suggest the reduction of the carboxylic acid to the aldehyde using selective reducing agents such as:

- Diisobutylaluminum hydride (DIBAL-H) at low temperatures.

- Partial reduction with other hydride reagents under controlled conditions.

This step requires careful control to avoid over-reduction to the alcohol.

Nucleophilic Substitution on 3-Amino-6-chloropyridazine

An alternative approach involves nucleophilic substitution of 3-amino-6-chloropyridazine with sodium methoxide or other alkoxides in alcohol solvents (e.g., methanol) at elevated temperatures (50–200 °C) for extended periods (2–100 hours). This reaction selectively introduces the methoxy group at the 6-position.

- The reaction solvent can be the corresponding alcohol (methanol for methoxy substitution).

- Purification involves recrystallization and treatment with activated charcoal to remove colored impurities.

This method is advantageous for its simplicity and use of readily available starting materials.

Synthesis from Dichloronicotinaldehyde Derivatives

A related synthetic route involves selective methoxylation of 4,6-dichloronicotinaldehyde with sodium methoxide in methanol at low temperatures (0–25 °C) over 21 hours. The product, 6-chloro-4-methoxynicotinaldehyde, is isolated by filtration and chromatographic purification.

Though this compound differs slightly in substitution pattern, similar strategies can be adapted for this compound synthesis.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 3-chloro-6-methylpyridazine + sodium methylate, reflux 2–6 h | Not specified | Produces 3-methoxy-6-methylpyridazine |

| 2 | Oxidation | 6-methoxy-3-methylpyridazine + H2SO4 + KMnO4 or K2Cr2O7, reflux 8 h | 29–33 | Produces 6-methoxypyridazine-3-carboxylic acid |

| 3 | Reduction (proposed) | DIBAL-H or selective hydride reducing agent, low temp | Not reported | Converts acid to aldehyde (this compound) |

| Alt 1 | Nucleophilic substitution | 3-amino-6-chloropyridazine + sodium methoxide, 50–200 °C, 2–100 h | Not specified | Methoxy substitution at 6-position |

| Alt 2 | Methoxylation | 4,6-dichloronicotinaldehyde + sodium methoxide, 0–25 °C, 21 h | 57 | Produces 6-chloro-4-methoxynicotinaldehyde |

- The method involving oxidation of 3-methoxy-6-methylpyridazine to the carboxylic acid intermediate is industrially favored due to the availability of raw materials and relatively straightforward operations.

- The use of potassium permanganate or dichromate as oxidants provides moderate yields but requires careful handling due to their strong oxidizing nature.

- The nucleophilic substitution method on 3-amino-6-chloropyridazine offers a simpler alternative but may require longer reaction times and higher temperatures.

- The aldehyde form, this compound, is less commonly isolated directly but is a crucial intermediate for further functionalization in pharmaceutical synthesis.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of intermediates and final products, ensuring suitability for downstream applications.

The preparation of this compound primarily relies on the synthesis of 6-methoxypyridazine-3-carboxylic acid via nucleophilic substitution and oxidation steps, followed by selective reduction to the aldehyde. Alternative methods such as direct nucleophilic substitution on chloropyridazine derivatives provide complementary routes. The choice of method depends on the desired scale, purity, and available starting materials. Industrial processes favor routes with accessible raw materials and manageable reaction conditions, balancing yield and operational simplicity.

化学反応の分析

Types of Reactions

6-Methoxypyridazine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: 6-Methoxypyridazine-3-carboxylic acid.

Reduction: 6-Methoxypyridazine-3-methanol.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 6-methoxypyridazine-3-carbaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Certain analogs of this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential use as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .

Organic Synthesis

Building Block for Heterocycles

this compound serves as an essential building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex structures through condensation reactions and cycloadditions, which are valuable in creating pharmaceuticals and agrochemicals .

Synthesis of New Derivatives

The compound has been utilized in the synthesis of novel derivatives with enhanced biological activities. For example, reactions involving this compound have led to the development of new classes of compounds with improved efficacy against specific targets in biological systems .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Studies

作用機序

The mechanism of action of 6-Methoxypyridazine-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyridazine-3-carbaldehyde

- Structure : Lacks the methoxy group at position 4.

- Reactivity : The absence of the electron-donating methoxy group results in a more electrophilic aldehyde due to the pyridazine ring’s inherent electron deficiency. This enhances reactivity in nucleophilic additions (e.g., forming hydrazones or Schiff bases).

- Applications : Used in coordination chemistry and as a ligand precursor. However, its higher electrophilicity may lead to instability under acidic or nucleophilic conditions compared to 6-methoxy derivatives.

5-Methoxypyridazine-3-carbaldehyde

- Structure : Methoxy group at position 5 instead of 5.

- Electronic Effects: The meta-substituted methoxy group exerts weaker electron-donating effects on the aldehyde compared to the para-substituted 6-methoxy isomer.

- Biological Activity : Positional isomerism can significantly alter interactions with biological targets. For example, 5-methoxy derivatives may exhibit different binding affinities in enzyme inhibition assays.

Sulfamethoxypyridazine (CAS: 80-35-3)

- Structure : A sulfonamide derivative with a pyridazine core and sulfanilamide substituents.

- Functional Groups : Replaces the aldehyde with a sulfonamide group, drastically altering reactivity and biological activity.

- Applications: Sulfamethoxypyridazine is a sulfonamide antibiotic, whereas 6-Methoxypyridazine-3-carbaldehyde is non-antibiotic and serves as a synthetic precursor. The sulfonamide group enhances water solubility and antibacterial activity via dihydropteroate synthase inhibition .

Pyridine-3-carbaldehyde

- Structure : A pyridine ring with a formyl group at position 3.

- Electronic Properties : Pyridine’s single nitrogen atom creates less electron deficiency than pyridazine, making the aldehyde less electrophilic.

- Reactivity : Less prone to nucleophilic attack compared to pyridazine carbaldehydes. Commonly used in metal-organic frameworks (MOFs) rather than pharmaceutical synthesis.

Comparative Data Table

| Compound | Molecular Formula | Key Substituents | Electrophilicity of Aldehyde | Primary Applications |

|---|---|---|---|---|

| This compound | C₆H₆N₂O₂ | 6-OCH₃, 3-CHO | Moderate (methoxy donates electrons) | Pharmaceutical intermediates |

| Pyridazine-3-carbaldehyde | C₅H₄N₂O | 3-CHO | High | Coordination chemistry |

| Sulfamethoxypyridazine | C₁₁H₁₂N₄O₂S | 3-Sulfonamide, 6-OCH₃ | N/A (no aldehyde) | Antibiotic |

| Pyridine-3-carbaldehyde | C₆H₅NO | 3-CHO | Low | MOFs, catalysis |

Key Research Findings

- Synthetic Utility : The 6-methoxy group in this compound improves stability during storage and reaction conditions compared to unsubstituted pyridazine carbaldehydes, which are prone to polymerization .

- Regioselectivity : In condensation reactions, the 3-carbaldehyde group reacts preferentially with amines or hydrazines, while the 6-methoxy group can participate in hydrogen bonding, influencing crystal packing in solid-state synthesis .

- Biological Relevance : Unlike sulfonamide analogs (e.g., Sulfamethoxypyridazine), this compound lacks direct antimicrobial activity but is critical in synthesizing kinase inhibitors and antiviral agents due to its balanced electronic profile .

生物活性

6-Methoxypyridazine-3-carbaldehyde is a pyridazine derivative characterized by a methoxy group at the 6-position and an aldehyde group at the 3-position. This unique structure imparts distinct chemical properties and reactivity, making it a compound of interest in medicinal chemistry and organic synthesis. Research indicates that it possesses significant biological activity, particularly as a precursor for synthesizing biologically active molecules.

The molecular formula of this compound is . The presence of the aldehyde functionality allows it to form covalent bonds with nucleophilic residues in proteins, which can modulate enzyme activity or receptor function. The methoxy group may also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The aldehyde group can react with nucleophilic sites on proteins, leading to potential inhibition or modulation of enzymatic activities. For instance, studies have shown that compounds with similar structures can inhibit urease activity, which is crucial for certain metabolic processes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes. For example, it has been evaluated alongside other pyridine carboxaldehyde derivatives for its urease inhibition potential. The IC50 values (the concentration required to inhibit 50% of the enzyme activity) of related compounds have been reported, indicating that structural modifications can significantly influence biological activity .

Study on Urease Inhibition

A comparative study involving several pyridine carboxaldehyde derivatives highlighted the efficacy of this compound in inhibiting urease. The study found that modifications at different positions on the pyridine ring affected inhibition potency. For instance, compounds with electron-withdrawing groups showed enhanced inhibition compared to their counterparts .

| Compound Name | IC50 (µM) | Notes |

|---|---|---|

| This compound | TBD | Potential urease inhibitor |

| RX-6 (Similar derivative) | 1.07 | Most potent among tested compounds |

| RX-7 (Similar derivative) | 2.18 | Second most potent |

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. Preliminary findings suggest that this compound exhibits moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving the reaction of pyridazine derivatives with appropriate reagents under controlled conditions. Its dual functional groups make it a versatile building block for developing new pharmaceuticals and agrochemicals.

Q & A

Q. What are the established synthetic routes for 6-Methoxypyridazine-3-carbaldehyde, and how can regioselectivity be controlled?

Answer: A common method involves nucleophilic substitution using sodium methoxide (NaOMe) to introduce the methoxy group into pyridazine derivatives. For example, substituting chlorine in 6-chloro-3-(4-aminobenzenesulfonamido)pyridazine with NaOMe yields methoxy-substituted analogs . Regioselectivity is influenced by steric and electronic factors: electron-deficient positions (e.g., para to electron-withdrawing groups like sulfonamides) favor substitution. Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products .

Q. Which analytical techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms aldehyde proton signals (~9-10 ppm).

- Infrared Spectroscopy (IR): A strong carbonyl stretch (C=O) near 1700 cm⁻¹ confirms the aldehyde functionality.

- X-ray Crystallography: For unambiguous structural determination, SHELXL (a widely used refinement program) resolves bond angles and torsional conformations .

Q. How should this compound be stored to ensure stability?

Answer: The compound is sensitive to moisture and oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Avoid prolonged exposure to light, as the aldehyde group may degrade. Handling requires PPE (gloves, goggles) and a fume hood to prevent inhalation .

Advanced Research Questions

Q. What mechanistic insights support palladium-catalyzed derivatization of this compound?

Answer: Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions to synthesize derivatives. For example, alkoxycarbonylation introduces ester groups at the pyridazine ring’s reactive positions. Key steps: (i) oxidative addition of Pd to a halide precursor, (ii) CO insertion, and (iii) nucleophilic attack by methanol. Monitor reaction progress via TLC and optimize CO pressure to enhance yield .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electrophilic sites. The aldehyde carbon (LUMO) is highly susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic solvents lowering activation energy) can be modeled using continuum solvation models. Validate predictions with experimental kinetic data .

Q. How should researchers address contradictions in spectral data across studies?

Answer: Contradictions (e.g., varying NMR shifts) may arise from solvent effects, impurities, or tautomerism. Follow iterative analysis:

Replicate experiments under identical conditions.

Use high-purity solvents (e.g., deuterated DMSO vs. CDCl₃).

Compare with structurally similar compounds (e.g., 4-Methoxypyridine-3-carbonitrile) to identify anomalous peaks .

Q. What strategies are effective for evaluating biological activity of this compound analogs?

Answer:

- Structural Analog Screening: Test derivatives (e.g., hydrazones, Schiff bases) for antimicrobial or enzyme-inhibitory activity. For example, hydrazone derivatives of related aldehydes show antifungal properties .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic priorities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。